
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate is an organic compound that belongs to the class of sulfonyl esters. This compound is characterized by the presence of both methanesulfonyl and 4-methylbenzene-1-sulfonyl groups attached to an ethyl acetate backbone. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate typically involves the reaction of ethyl acetate with methanesulfonyl chloride and 4-methylbenzene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl groups can act as good leaving groups, making the compound suitable for nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used for these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield sulfonamides, while elimination reactions can produce alkenes.
Wissenschaftliche Forschungsanwendungen
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: It is used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate involves its ability to act as a leaving group in chemical reactions. The sulfonyl groups enhance the compound’s reactivity, allowing it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (tosyl)(methanesulfonyl)acetate: Similar in structure but with a tosyl group instead of a 4-methylbenzene-1-sulfonyl group.
Ethyl (methanesulfonyl)acetate: Lacks the 4-methylbenzene-1-sulfonyl group, making it less reactive in certain reactions.
Ethyl (4-methylbenzene-1-sulfonyl)acetate: Lacks the methanesulfonyl group, affecting its reactivity and applications.
Uniqueness
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate is unique due to the presence of both methanesulfonyl and 4-methylbenzene-1-sulfonyl groups, which enhance its reactivity and make it suitable for a wide range of chemical reactions. This dual functionality allows for greater versatility in synthetic applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
61053-57-4 |
|---|---|
Molekularformel |
C12H16O6S2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
ethyl 2-(4-methylphenyl)sulfonyl-2-methylsulfonylacetate |
InChI |
InChI=1S/C12H16O6S2/c1-4-18-11(13)12(19(3,14)15)20(16,17)10-7-5-9(2)6-8-10/h5-8,12H,4H2,1-3H3 |
InChI-Schlüssel |
ZSZNASUXJRPPRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(S(=O)(=O)C)S(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


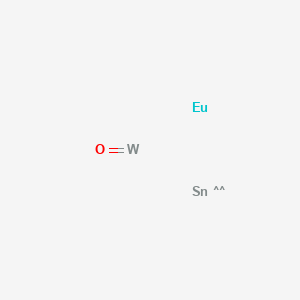


![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
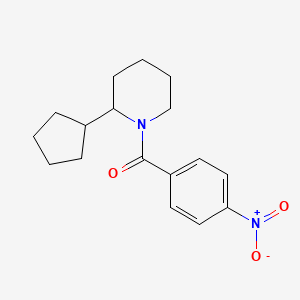

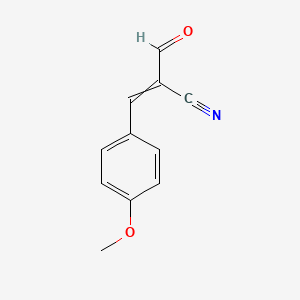
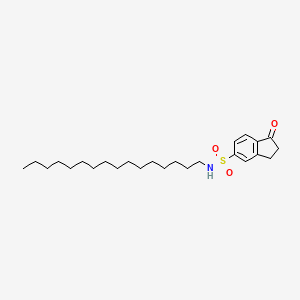



![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)
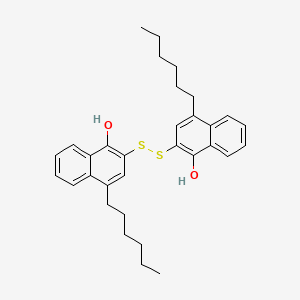
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
